![molecular formula C13H13ClN2O4 B4579677 5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)
5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
Overview
Description
5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one, also known as MOCE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MOCE is a benzoxazole derivative that has shown promising results in studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds incorporating the morpholine moiety and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those with morpholine components, and found some of these compounds to possess good or moderate activities against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010). Similarly, Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with antimicrobial properties, highlighting the compound's potential in drug development (Özlem Temiz‐Arpacı, A. Özdemir, I. Yalcin, I. Yildiz, Esin Akı‐Şener, N. Altanlar, 2005).
Neurokinin-1 Receptor Antagonist Research
In the realm of neuropharmacology, research by Harrison et al. (2001) on an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, utilized a compound with a similar morpholine structure, showcasing its importance in the development of treatments for emesis and depression (Timothy Harrison, A. P. Owens, B. Williams, Christopher J. Swain, Angela R. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, Richard J. Hargreaves, 2001).
Analytical Chemistry Applications
The compound and its derivatives have also found applications in analytical chemistry. Burykin et al. (2014) developed procedures for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride and its potential impurities in pharmaceutical preparations, highlighting the compound's significance in quality control processes (I. V. Burykin, Y. Andreev, A. Varnavskaya, 2014).
Anticonvulsant Agent Synthesis
Furthermore, the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores as anticonvulsant agents has been investigated, incorporating morpholine derivatives to evaluate their efficacy and potential as lead compounds for further drug development (M. Amir, Sabaa Asif, Israr Ali, M. Hassan, 2011).
properties
IUPAC Name |
5-chloro-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-9-1-2-11-10(7-9)16(13(18)20-11)8-12(17)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMZAQKPCXCGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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